molecular formula C16H22N4O4 B3006409 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034232-62-5

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B3006409
CAS No.: 2034232-62-5
M. Wt: 334.376
InChI Key: BPGFQIIQHZEUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound with a molecular formula of C18H18N4O3. This compound is known for its unique structure, which includes a methoxypyrazine moiety linked to a piperidine ring, further connected to a pyrrolidinone structure. The compound’s intricate design makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxypyrazine Moiety: This step involves the reaction of 2-chloropyrazine with methanol in the presence of a base to form 3-methoxypyrazine.

    Coupling with Piperidine: The 3-methoxypyrazine is then reacted with piperidine-1-carbonyl chloride under basic conditions to form the intermediate 3-((3-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl chloride.

    Formation of the Final Compound: The intermediate is then reacted with 1-methylpyrrolidin-2-one in the presence of a base to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with key proteins involved in inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile
  • 1-(4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)piperidin-1-yl)ethanone
  • 3-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Uniqueness

Compared to similar compounds, 4-(3-((3-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-(3-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-19-9-11(8-13(19)21)16(22)20-7-3-4-12(10-20)24-15-14(23-2)17-5-6-18-15/h5-6,11-12H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFQIIQHZEUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.